molecular formula C7H9BFNO3 B2615365 6-Ethoxy-2-fluoropyridine-3-boronic acid CAS No. 2096335-58-7

6-Ethoxy-2-fluoropyridine-3-boronic acid

Cat. No.: B2615365
CAS No.: 2096335-58-7
M. Wt: 184.96
InChI Key: CUORRLJBARCROY-UHFFFAOYSA-N
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Description

6-Ethoxy-2-fluoropyridine-3-boronic acid is an organoboron compound with the molecular formula C7H9BFNO3 and a molecular weight of 184.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with ethoxy and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-fluoropyridine-3-boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 6-ethoxy-2-fluoropyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include:

    Catalyst: Palladium(0) complex

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2-fluoropyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both ethoxy and fluorine groups enhances its utility in various synthetic applications, making it a valuable compound in organic chemistry .

Properties

IUPAC Name

(6-ethoxy-2-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO3/c1-2-13-6-4-3-5(8(11)12)7(9)10-6/h3-4,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUORRLJBARCROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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